molecular formula C3Cl3F5O B1301600 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether CAS No. 32778-09-9

1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether

Cat. No. B1301600
CAS RN: 32778-09-9
M. Wt: 253.38 g/mol
InChI Key: QPYZGZHEKIQPIC-UHFFFAOYSA-N
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Description

1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether, or CF3CCl2OCH2F (also known as Dichlorotrifluoroethylene-difluoromethyl ether, or DTFE), is a chemical compound used in a variety of scientific and industrial applications. It is a colourless, volatile liquid with a sweet, ether-like odour. It is highly soluble in organic solvents and is used as a solvent for a variety of organic compounds, including polymers, polyurethane, and polystyrene. It is also used as a catalyst in the synthesis of polymers and in the production of fluorocarbon polymers.

Scientific Research Applications

Synthesis and Chemical Properties

Compounds closely related to 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether are used as intermediates in chemical synthesis, offering a pathway to a variety of chemically and biologically significant molecules. For example, the synthesis of trifluoroethylated unsymmetrical 1,3-diynes involves the use of 1,1-dichloro-2,2,2-trifluoroethane, showcasing the utility of trifluoroethyl compounds in organic synthesis under mild conditions, enabling the creation of complex molecules with potential applications in materials science and pharmaceuticals (Zheng et al., 2016).

Application in Polymer Science

The synthesis of novel polyimides derived from fluorinated aromatic diamine monomers demonstrates the relevance of trifluoroethyl compounds in creating materials with exceptional thermal stability and mechanical properties. Such materials are valuable in the aerospace and electronics industries for their solvent resistance and thermal properties (Yin et al., 2005).

Fluorination and Derivatization Techniques

The ability to introduce fluorine atoms or fluorine-containing groups into organic molecules is a critical aspect of modern chemistry, given the impact of fluorination on the physical, chemical, and biological properties of compounds. Studies on the reactions of aliphatic fluoro-alcohols with chlorodifluoromethane at atmospheric pressure highlight the synthesis of difluoromethylated ethers, demonstrating the versatility of fluorinated compounds in organic synthesis and the potential to improve reaction selectivities through solvent manipulation (Mizukado et al., 2006).

Medicinal Chemistry and Drug Discovery

Trifluoromethyl ethers and thioethers are explored for their unique properties in the context of medicinal chemistry and drug discovery. Their synthesis and integration into bioactive molecules offer insights into developing new therapeutic agents with enhanced efficacy, stability, and pharmacokinetic profiles. Such compounds are pivotal in the design of molecules with potential applications in treating various diseases (Landelle et al., 2014).

Safety and Hazards

1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether is classified as a volatile substance . It is associated with several hazard statements including H226 (flammable liquid and vapor), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

1,1-dichloro-1-[chloro(difluoro)methoxy]-2,2,2-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl3F5O/c4-1(5,2(7,8)9)12-3(6,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYZGZHEKIQPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(OC(F)(F)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371653
Record name 1,1-Dichloro-1-[chloro(difluoro)methoxy]-2,2,2-trifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32778-09-9
Record name 1,1-Dichloro-1-(chlorodifluoromethoxy)-2,2,2-trifluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32778-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichloroisoflurane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032778099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dichloro-1-[chloro(difluoro)methoxy]-2,2,2-trifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICHLOROISOFLURANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NF31Y787Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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